N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide
Description
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-9-4-5-10(16-6-3-7-21(16,19)20)8-11(9)15-13(18)12(17)14-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXAIZTYYZGUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isothiazolidine-1,1-dioxide Ring Formation
The isothiazolidine-1,1-dioxide moiety is synthesized through cyclization and oxidation steps. A representative pathway involves:
- Thiolactam Formation : Reacting 3-mercaptopropionamide with chloromethyl methyl sulfide under basic conditions to form a thiolactam intermediate.
- Oxidation to Sulfone : Treating the thiolactam with hydrogen peroxide (H₂O₂) or oxone in acetic acid to oxidize the sulfur atom to a sulfone group, yielding isothiazolidine-1,1-dioxide.
Example Procedure :
- Step 1 : 3-Mercaptopropionamide (10 mmol) and chloromethyl methyl sulfide (12 mmol) are stirred in dimethylformamide (DMF) with K₂CO₃ (15 mmol) at 80°C for 6 hours.
- Step 2 : The crude product is oxidized with 30% H₂O₂ (20 mmol) in acetic acid at 50°C for 4 hours, yielding isothiazolidine-1,1-dioxide (85% yield).
Synthesis of N-Methyloxalyl Chloride
N-Methyloxalyl chloride is prepared via two routes:
Direct Chlorination of N-Methyloxalamic Acid
N-Methyloxalamic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 25 mmol) in dichloromethane (DCM) under reflux for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield N-methyloxalyl chloride (92% purity).
From Methylamine and Oxalyl Chloride
Methylamine (10 mmol) is reacted with oxalyl chloride (12 mmol) in anhydrous tetrahydrofuran (THF) at 0°C. The mixture is stirred for 2 hours, followed by filtration to remove ammonium salts.
Coupling of Intermediates
The final step involves coupling 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline with N-methyloxalyl chloride:
Amide Bond Formation
- Reagents : 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylaniline (1.0 equiv), N-methyloxalyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv).
- Conditions : Stirred in DCM at 0°C for 1 hour, then at room temperature for 6 hours.
- Workup : The reaction mixture is washed with water, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from ethanol/water (3:1).
- Yield : 82%.
Alternative Coupling Agents
Carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can replace TEA for milder conditions.
Optimization and Industrial-Scale Considerations
Crystallization Techniques
Industrial-scale synthesis employs crystallization for purification. For example, the final product is dissolved in hot ethanol and cooled to 4°C to induce crystallization, achieving >99% purity.
Green Chemistry Approaches
- Solvent Recycling : Ethanol and DCM are recovered via distillation.
- Catalyst Reuse : Pd/C from nitro reductions is reactivated by washing with dilute HCl.
Analytical Data and Characterization
Challenges and Solutions
Regioselectivity in Amide Bond Formation
The N1 vs. N2 selectivity is controlled by using bulky bases (e.g., TEA) to favor attack at the less hindered amine.
Oxidation Side Reactions
Over-oxidation of the isothiazolidine ring is mitigated by using controlled amounts of H₂O₂ and low temperatures.
Chemical Reactions Analysis
Types of Reactions
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the dioxidoisothiazolidinyl moiety.
Reduction: Reduction of the oxalamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl moiety may interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is a synthetic organic compound with a complex structure that includes an isothiazolidinyl moiety. Its molecular formula is with a molecular weight of 381.4 g/mol. This compound has garnered interest for its potential biological activity, particularly in the context of cancer therapy due to its ability to inhibit cyclin-dependent kinases (CDKs).
Chemical Structure
The compound's structure can be broken down into several key components:
- Isothiazolidinyl moiety : Contributes to the compound's reactivity and biological activity.
- Oxalamide group : Enhances solubility and stability.
- Methylphenyl substituent : May influence the compound's interaction with biological targets.
The primary target of this compound is cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. The inhibition of CDK2 can lead to:
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, which is particularly beneficial in cancer treatment.
- Induction of Apoptosis : By disrupting normal cell division, this compound may trigger programmed cell death in cancerous cells.
In Vitro Studies
Initial studies have shown that this compound exhibits significant inhibitory effects on CDK2 activity. The following table summarizes key findings from various research studies:
Case Studies
One notable case study involved the application of this compound in a model of breast cancer. The results indicated that treatment with this compound resulted in:
- Reduced Tumor Growth : Significant decrease in tumor size compared to control groups.
- Enhanced Survival Rates : Mice treated with this compound showed improved survival rates compared to untreated counterparts.
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of a nitro group to an aromatic ring.
- Reduction : Conversion of nitro groups to amines.
- Cyclization : Formation of the isothiazolidin-2-one ring.
- Oxidation : Conversion to dioxido form.
- Amidation : Formation of the oxalamide linkage.
These reactions require specific reagents and conditions, including oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the coupling of oxalyl chloride with substituted aromatic amines. Key steps include:
- Step 1 : Formation of the oxalamide backbone via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent at 0–5°C) .
- Step 2 : Introduction of the 1,1-dioxidoisothiazolidin moiety through cyclization reactions with thiols or sulfonating agents .
- Purification : Chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) is critical for isolating the compound with >95% purity .
- Optimization : Adjusting reaction time, temperature (e.g., reflux in glacial acetic acid for 2–4 hours), and stoichiometric ratios of intermediates improves yields (typically 60–75%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm the presence of methylphenyl (δ 2.3–2.5 ppm) and oxalamide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry : Validate molecular weight (theoretical: ~375–405 g/mol) via high-resolution MS .
- X-ray Crystallography : Resolve the 3D conformation to confirm stereochemistry and hydrogen-bonding patterns in the oxalamide core .
Q. What preliminary biological activities have been observed in structurally analogous oxalamides?
- Methodological Answer : While direct data for this compound is limited, analogs exhibit:
- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR or VEGFR) in vitro at IC₅₀ values of 1–10 µM .
- Antimicrobial Effects : Growth suppression of Gram-positive bacteria (MIC: 8–32 µg/mL) via membrane disruption .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for oxalamide derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or structural modifications. To address this:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl vs. chloro groups on the phenyl ring) and test against uniform biological models .
- Standardized Protocols : Use harmonized cell lines (e.g., HepG2 for cytotoxicity) and solvent systems (e.g., DMSO concentration ≤0.1%) to minimize experimental variability .
- Case Study : Analogous compounds with a 2-methylphenyl group showed 30% higher cytotoxicity than 3-chlorophenyl variants, highlighting substituent positioning effects .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
- Methodological Answer : Stability studies should assess:
- pH Sensitivity : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Oxalamides are stable at pH 5–7 but hydrolyze rapidly in strongly acidic/basic conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (expected range: 150–200°C) and identify decomposition thresholds .
- Implications : Poor stability at gastric pH (1.5–3.5) may necessitate prodrug formulations or enteric coatings for oral delivery .
Q. What computational approaches predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., PDB ID: 1M17). Focus on hydrogen bonds between the oxalamide carbonyl and Lys/Arg residues .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes in aqueous environments .
Critical Research Gaps and Future Directions
- Mechanistic Elucidation : No direct data exists on the compound’s molecular targets. Prioritize kinome-wide screening or CRISPR-Cas9 gene editing to identify critical pathways .
- In Vivo Pharmacokinetics : Assess oral bioavailability and tissue distribution in rodent models using LC-MS/MS quantification .
- Toxicity Profiling : Conduct Ames tests and micronucleus assays to evaluate genotoxic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
